2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline
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Overview
Description
2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of the carbazole moiety in this compound is particularly significant due to its wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 9-methyl-9H-carbazole with appropriate reagents to introduce the pyrazoloquinazoline moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions can vary widely depending on the specific reaction, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of the compound, while reduction reactions may yield reduced forms. Substitution reactions can result in a wide variety of substituted derivatives, depending on the nature of the substituent introduced .
Scientific Research Applications
2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it useful in studies related to cell signaling, enzyme inhibition, and other biochemical processes.
Medicine: Due to its potential therapeutic properties, it is investigated for its use in drug development, particularly in the treatment of cancer and other diseases.
Industry: The compound’s unique properties make it valuable in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways within cells. This can include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,6-bis(2,7-dimethyl-9H-carbazol-9-yl)pyridine
- 2,6-bis(3,6-dimethyl-9H-carbazol-9-yl)pyridine
- 2,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)pyridine
Uniqueness
What sets 2-methyl-5-(9-methyl-9H-carbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline apart from these similar compounds is its unique combination of the carbazole and pyrazoloquinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it particularly valuable in specific research and industrial applications .
Properties
Molecular Formula |
C24H20N4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-methyl-5-(9-methylcarbazol-3-yl)-5,6-dihydropyrazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C24H20N4/c1-15-13-23-18-8-3-5-9-20(18)25-24(28(23)26-15)16-11-12-22-19(14-16)17-7-4-6-10-21(17)27(22)2/h3-14,24-25H,1-2H3 |
InChI Key |
BKLKNHPXQIFWDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(NC3=CC=CC=C3C2=C1)C4=CC5=C(C=C4)N(C6=CC=CC=C65)C |
Origin of Product |
United States |
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